Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone
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Overview
Description
2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a hydrazine moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a nitrophenyl derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and hydrazine moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 3-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one
Uniqueness
2-(4-{3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N6O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[4-[3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-nitrophenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H28N6O3/c1-24(2)18-5-3-17(4-6-18)16-22-23-20-15-19(7-8-21(20)27(29)30)26-11-9-25(10-12-26)13-14-28/h3-8,15-16,23,28H,9-14H2,1-2H3/b22-16+ |
InChI Key |
HZZQFRQPRAMHND-CJLVFECKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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